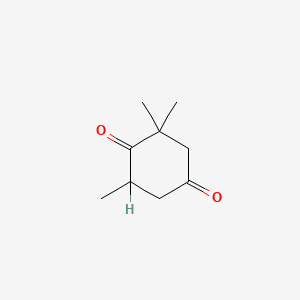
2,2,6-Trimethylcyclohexane-1,4-dione
Vue d'ensemble
Description
2,2,6-Trimethylcyclohexane-1,4-dione is an organic compound with the molecular formula C9H14O2. It is also known by various names such as 1,4-Cyclohexanedione, 2,2,6-trimethyl- and Dihydrooxoisophorone . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with three methyl groups and two ketone functionalities at the 1 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2,6-Trimethylcyclohexane-1,4-dione can be achieved through the methylation of cyclohexane-1,4-dione. This reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic methylation of cyclohexane-1,4-dione using methanol and an acid catalyst such as sulfuric acid. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6-Trimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,2,6-Trimethylcyclohexane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,6-Trimethylcyclohexane-1,4-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the methyl groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making it a versatile compound in chemical research .
Comparaison Avec Des Composés Similaires
- 2,6,6-Trimethyl-1,4-cyclohexanedione
- 3,5,5-Trimethyl-1,4-cyclohexanedione
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Comparison: 2,2,6-Trimethylcyclohexane-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 2,6,6-Trimethyl-1,4-cyclohexanedione, it has a different arrangement of methyl groups, affecting its reactivity and applications. Similarly, 3,5,5-Trimethyl-1,4-cyclohexanedione and 2,6,6-Trimethyl-2-cyclohexene-1,4-dione have different structural features that influence their chemical behavior .
Propriétés
IUPAC Name |
2,2,6-trimethylcyclohexane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHHZSFNAYSPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942726 | |
| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20547-99-3 | |
| Record name | 1,4-Cyclohexanedione, 2,2,6-Trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


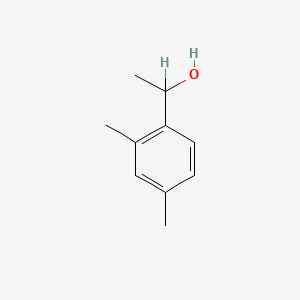
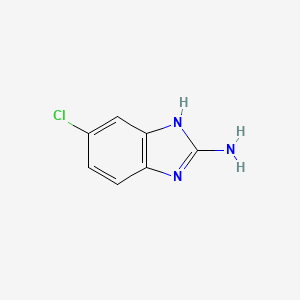

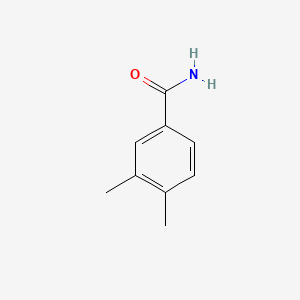







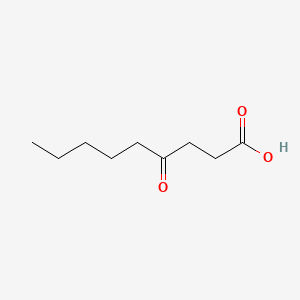

![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)
